
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is a naphthoquinone derivative known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione typically involves the functionalization of a naphthoquinone core. One common method includes the selective methylation of the hydroxyl groups followed by oxidation to introduce the quinone functionality. The reaction conditions often involve the use of diazomethane for methylation and oxidizing agents such as lead tetraacetate for the oxidation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties. .
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and microorganisms. The molecular targets include cellular enzymes involved in redox regulation and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of methoxy groups.
Menadione (2-methylnaphthalene-1,4-dione): Lacks the hydroxyl and methoxy groups but shares the naphthoquinone core.
Uniqueness
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which enhance its redox properties and biological activities.
Eigenschaften
CAS-Nummer |
41768-14-3 |
|---|---|
Molekularformel |
C13H12O6 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
5,8-dihydroxy-2,3-dimethoxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O6/c1-5-4-6(14)7-8(9(5)15)11(17)13(19-3)12(18-2)10(7)16/h4,14-15H,1-3H3 |
InChI-Schlüssel |
RTHWNOUJIMHGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
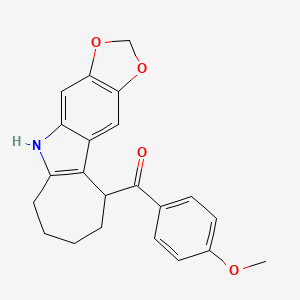
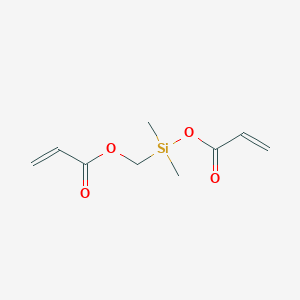

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
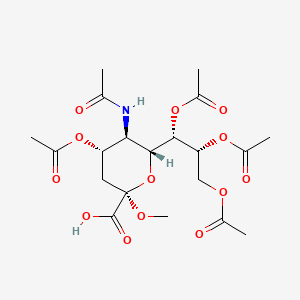
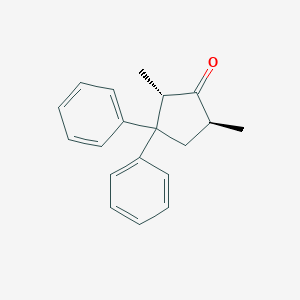

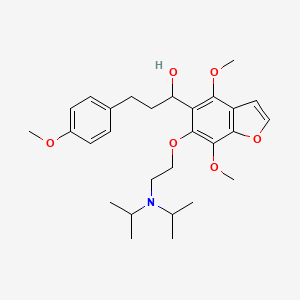
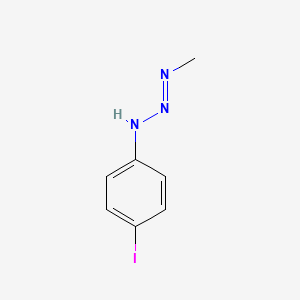
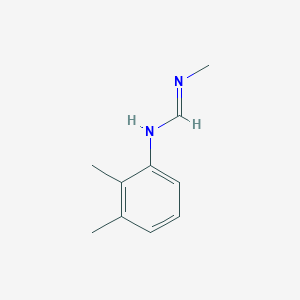
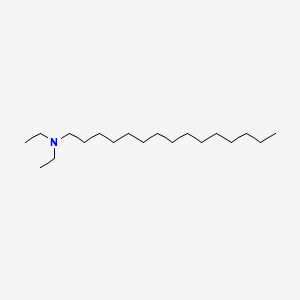
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)

